Solubility of 3-Ethoxy-4-methylphenol in organic solvents
Solubility of 3-Ethoxy-4-methylphenol in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Ethoxy-4-methylphenol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethoxy-4-methylphenol. While specific quantitative solubility data for this compound is not extensively published, this document, authored from the perspective of a Senior Application Scientist, synthesizes foundational chemical principles to predict its solubility behavior. It details the critical physicochemical properties of the molecule, explores the theoretical framework governing its interaction with various organic solvents, and provides a rigorous, field-proven experimental protocol for the accurate determination of its equilibrium solubility. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility for applications in formulation, process chemistry, and analytical development.
Introduction: The Significance of Solubility
3-Ethoxy-4-methylphenol is an aromatic organic compound featuring a phenol backbone, substituted with an ethoxy and a methyl group. Its structural similarity to other phenolic compounds suggests its potential utility as an intermediate in chemical synthesis, a building block in drug discovery, or a component in formulated products. In all these applications, solubility is a fundamental physical property that dictates a compound's utility and behavior.
Understanding the solubility of 3-Ethoxy-4-methylphenol in various organic solvents is paramount for:
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Process Chemistry: Selecting appropriate solvents for reaction media, extraction, and crystallization-based purification.
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Drug Development: Enabling formulation of preclinical and clinical candidates, as low solubility can impede bioavailability and lead to unreliable in-vitro testing results.[1][2]
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Analytical Chemistry: Preparing stock solutions and standards for methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This guide will first deconstruct the molecule's physicochemical profile to understand its inherent properties. It will then apply established solubility theories to predict its behavior and conclude with a definitive experimental protocol to empower researchers to generate reliable, quantitative data.
Physicochemical Profile of 3-Ethoxy-4-methylphenol
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key features of 3-Ethoxy-4-methylphenol (CAS: 676224-74-1) are its phenolic hydroxyl group, an ether (ethoxy) linkage, and an aromatic ring with a methyl substituent.
Figure 1: Molecular Structure of 3-Ethoxy-4-methylphenol.
Table 1: Physicochemical Properties of 3-Ethoxy-4-methylphenol
| Property | Value | Source |
| CAS Number | 676224-74-1 | [3] |
| Molecular Formula | C₉H₁₂O₂ | [4] |
| Molecular Weight | 152.19 g/mol | [4] |
| Appearance | Yellow, low melting solid | [5] |
| Melting Point | 64 - 67 °C | [6] |
| Boiling Point | 121 °C (at 10 hPa) | [6] |
| Calculated Density | 1.052 g/cm³ | [3] |
The key structural elements influencing solubility are:
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Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents like alcohols.
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Ethoxy (-OCH₂CH₃) Group: The ether linkage introduces polarity and can act as a hydrogen bond acceptor.
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Aromatic Ring & Methyl Group: These components are nonpolar (lipophilic), contributing to solubility in less polar or nonpolar solvents.
The molecule thus possesses a balanced character, being neither extremely polar nor entirely nonpolar. This suggests it will exhibit selective solubility across a range of organic solvents.
Theoretical Framework & Predicted Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. We can classify solvents and predict the solubility of 3-Ethoxy-4-methylphenol accordingly.
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Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to its own hydrogen-bonding hydroxyl group, 3-Ethoxy-4-methylphenol is expected to be highly soluble in polar protic solvents like methanol and ethanol.[8][9] Its solubility in water is expected to be low, a common trait for phenols where the nonpolar aromatic ring dominates over the single hydroxyl group.[10]
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Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents are polar but lack O-H bonds, so they can only act as hydrogen bond acceptors. The hydroxyl group of the phenol can donate a hydrogen bond to the oxygen atoms in these solvents. Therefore, good solubility is predicted in solvents like acetone and Dimethyl Sulfoxide (DMSO).[8]
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Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and interact primarily through weak van der Waals forces. The nonpolar aromatic ring and alkyl groups of 3-Ethoxy-4-methylphenol will favor interaction with these solvents, but the polar hydroxyl and ethoxy groups will oppose it. Consequently, low to moderate solubility is expected in nonpolar solvents.
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Acid/Base Reactivity: As a phenol, the compound is weakly acidic. Its solubility will dramatically increase in dilute aqueous bases (e.g., 5% NaOH) due to deprotonation of the hydroxyl group to form a highly polar and water-soluble phenolate salt.[11]
Table 2: Predicted Qualitative Solubility of 3-Ethoxy-4-methylphenol
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between solute and solvent. |
| Polar Aprotic | Acetone, DMSO, Acetonitrile | High to Moderate | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Less Polar | Dichloromethane, Ethyl Acetate | Moderate | Balance between polar functional groups and nonpolar backbone. |
| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity; polar groups hinder dissolution. |
| Aqueous Base | 5% Sodium Hydroxide | Very High (Reactive) | Formation of a soluble sodium phenolate salt. |
Experimental Protocol: Isothermal Shake-Flask Method
To move beyond prediction to quantitative measurement, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[12][13] It is a robust and reliable technique that, when performed correctly, provides the thermodynamic solubility of a compound.
The protocol below is designed as a self-validating system, ensuring that true equilibrium is measured and that the analytical quantification is accurate.
Figure 2: Experimental Workflow for the Isothermal Shake-Flask Method.
Materials & Equipment
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3-Ethoxy-4-methylphenol (purity >99%)
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Organic solvents (HPLC grade)
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Analytical balance (±0.1 mg)
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Glass vials with PTFE-lined screw caps
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Constant temperature orbital shaker or incubator
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Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
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Volumetric flasks and pipettes
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Quantification instrument: HPLC with UV detector or UV-Vis spectrophotometer
Step-by-Step Methodology
Step 1: Preparation of Analytical Standards
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Rationale: An accurate calibration curve is essential for converting an analytical signal (e.g., absorbance or peak area) into a concentration.
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Procedure:
-
Prepare a stock solution by accurately weighing ~10 mg of 3-Ethoxy-4-methylphenol and dissolving it in a 10 mL volumetric flask with the chosen solvent.
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Perform serial dilutions to create a minimum of five standard solutions that bracket the expected solubility range.
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Step 2: Sample Preparation and Equilibration
-
Rationale: This step ensures that a saturated solution is formed, meaning the solvent has dissolved the maximum amount of solute at a given temperature. The presence of excess solid is a visual confirmation that saturation has been achieved.[14]
-
Procedure:
-
Add an excess amount of solid 3-Ethoxy-4-methylphenol to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment (e.g., 20-30 mg in 5 mL of solvent).
-
Accurately pipette a known volume of the solvent (e.g., 5.0 mL) into the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 RPM).
-
Equilibrate for 24 to 72 hours. Self-Validation: To confirm equilibrium is reached, samples can be taken at various time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.[13][14]
-
Step 3: Phase Separation
-
Rationale: It is critical to analyze only the dissolved solute. Any suspended solid particles will falsely inflate the measured solubility.
-
Procedure:
-
Stop agitation and let the vials stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully draw the supernatant using a syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. The filter material must be compatible with the solvent to avoid introducing extractables.
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Step 4: Analysis and Calculation
-
Rationale: The saturated solution is typically too concentrated for direct analysis and must be diluted to fall within the linear range of the calibration curve.
-
Procedure:
-
Accurately perform a dilution of the clear filtrate. The dilution factor should be chosen to bring the concentration into the mid-range of your calibration curve.
-
Analyze the diluted sample and the standard solutions using the chosen analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting signal vs. concentration for the standards.
-
Use the linear regression equation from the curve to determine the concentration of the diluted sample.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
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Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
Conclusion
References
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